molecular formula C12H16N2O4 B12596935 (2S)-2-{[(2R)-2-Amino-2-(4-hydroxyphenyl)acetyl]amino}butanoic acid CAS No. 646037-12-9

(2S)-2-{[(2R)-2-Amino-2-(4-hydroxyphenyl)acetyl]amino}butanoic acid

Cat. No.: B12596935
CAS No.: 646037-12-9
M. Wt: 252.27 g/mol
InChI Key: LQWANTJYUFVSBO-VHSXEESVSA-N
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Description

(2S)-2-{[(2R)-2-Amino-2-(4-hydroxyphenyl)acetyl]amino}butanoic acid is a chiral amino acid derivative. It is known for its role in various biochemical processes and its potential applications in medicinal chemistry and drug development. This compound is characterized by its unique structure, which includes an amino group, a hydroxyphenyl group, and a butanoic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-{[(2R)-2-Amino-2-(4-hydroxyphenyl)acetyl]amino}butanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-hydroxyphenylacetic acid and L-alanine.

    Coupling Reaction: The amino group of L-alanine is protected using a suitable protecting group. The carboxyl group of 4-hydroxyphenylacetic acid is then activated using a coupling reagent like dicyclohexylcarbodiimide (DCC) and coupled with the protected L-alanine.

    Deprotection: The protecting group is removed to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated synthesizers and optimized reaction conditions can enhance yield and purity. Additionally, chromatographic techniques are employed for purification.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-{[(2R)-2-Amino-2-(4-hydroxyphenyl)acetyl]amino}butanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted amino acid derivatives.

Scientific Research Applications

(2S)-2-{[(2R)-2-Amino-2-(4-hydroxyphenyl)acetyl]amino}butanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its role in enzymatic reactions and metabolic pathways.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (2S)-2-{[(2R)-2-Amino-2-(4-hydroxyphenyl)acetyl]amino}butanoic acid involves its interaction with specific molecular targets and pathways. It can act as a substrate or inhibitor for enzymes involved in metabolic processes. The hydroxyphenyl group allows it to participate in hydrogen bonding and other interactions, influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

    L-Tyrosine: Similar structure but lacks the butanoic acid moiety.

    L-Phenylalanine: Similar structure but lacks the hydroxyphenyl group.

Uniqueness

(2S)-2-{[(2R)-2-Amino-2-(4-hydroxyphenyl)acetyl]amino}butanoic acid is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

646037-12-9

Molecular Formula

C12H16N2O4

Molecular Weight

252.27 g/mol

IUPAC Name

(2S)-2-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]butanoic acid

InChI

InChI=1S/C12H16N2O4/c1-2-9(12(17)18)14-11(16)10(13)7-3-5-8(15)6-4-7/h3-6,9-10,15H,2,13H2,1H3,(H,14,16)(H,17,18)/t9-,10+/m0/s1

InChI Key

LQWANTJYUFVSBO-VHSXEESVSA-N

Isomeric SMILES

CC[C@@H](C(=O)O)NC(=O)[C@@H](C1=CC=C(C=C1)O)N

Canonical SMILES

CCC(C(=O)O)NC(=O)C(C1=CC=C(C=C1)O)N

Origin of Product

United States

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